molecular formula C22H30O5 B566241 20-Hydroxymethyl Prednisone(Mixture of Diastereomers) CAS No. 1620672-12-9

20-Hydroxymethyl Prednisone(Mixture of Diastereomers)

Cat. No. B566241
CAS RN: 1620672-12-9
M. Wt: 374.477
InChI Key: BGNNNDQIXPRQCW-HSSWZHAFSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

20-Hydroxymethyl Prednisone is a mixture of diastereomers . It is also known as (17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione . The molecular formula of 20-Hydroxymethyl Prednisone is C22H30O5 and its molecular weight is 374.47 .


Synthesis Analysis

The synthesis of 20-Hydroxymethyl Prednisone and similar steroids often involves microbial transformation from phytosterol . Mycobacterium sp. serve as the main industrial microbial strains that are capable of introducing selective functional modifications of steroidal intermediate . The conversion of prednisolone to 20β-hydroxy prednisone by Streptomyces roseochromogenes TS79 was different from a previous study on the microbial transformation of steroid by this organism .


Molecular Structure Analysis

The molecular structure of 20-Hydroxymethyl Prednisone is based on the steroid core structure, which is a terpenoid lipid with four cycloalkane rings (A-D) . The specific modifications and additions to this core structure give 20-Hydroxymethyl Prednisone its unique properties .


Chemical Reactions Analysis

The chemical reactions involving 20-Hydroxymethyl Prednisone are likely to be similar to those of other steroids. These reactions are typically catalyzed by enzymes produced by microorganisms during biotransformation . For instance, a novel steroid precursor, 9,21-dihydroxy-20-methylpregna-4-en-3-one (9-OH-4-HP), was obtained from phytosterols by modifying multiple genes and improving the intracellular environment in M. neoaurum .

Mechanism of Action

While the specific mechanism of action for 20-Hydroxymethyl Prednisone is not mentioned in the search results, it is likely to be similar to that of prednisone. Prednisone is first metabolized in the liver to its active form, prednisolone, a glucocorticoid agonist corticosteroid . It decreases inflammation by suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability .

Future Directions

The field of microbial steroid transformations is advancing, with new techniques being developed to improve existing microbial biocatalysts and create new ones . The global market of steroids is growing annually and is projected to reach $17 billion in 2025 . Therefore, the development of new steroid derivatives like 20-Hydroxymethyl Prednisone could have significant implications for the pharmaceutical industry .

properties

CAS RN

1620672-12-9

Molecular Formula

C22H30O5

Molecular Weight

374.477

IUPAC Name

(6S,8S,9S,10R,13S,14S,17R)-17-(1,2-dihydroxyethyl)-17-hydroxy-6,10,13-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione

InChI

InChI=1S/C22H30O5/c1-12-8-14-15-5-7-22(27,18(26)11-23)21(15,3)10-17(25)19(14)20(2)6-4-13(24)9-16(12)20/h4,6,9,12,14-15,18-19,23,26-27H,5,7-8,10-11H2,1-3H3/t12-,14-,15-,18?,19+,20-,21-,22-/m0/s1

InChI Key

BGNNNDQIXPRQCW-HSSWZHAFSA-N

SMILES

CC1CC2C3CCC(C3(CC(=O)C2C4(C1=CC(=O)C=C4)C)C)(C(CO)O)O

synonyms

(17α,20α)-21-Trihydroxy-6α-methylpregn-1,4-diene-3,11-dione

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.